molecular formula C7H14N2OS B15230584 3-(Thietan-3-ylamino)butanamide

3-(Thietan-3-ylamino)butanamide

Cat. No.: B15230584
M. Wt: 174.27 g/mol
InChI Key: GZFXXPJZYVNLNY-UHFFFAOYSA-N
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Description

3-(Thietan-3-ylamino)butanamide is a compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle.

Preparation Methods

The synthesis of 3-(Thietan-3-ylamino)butanamide can be achieved through several methods. One common approach involves the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.

Chemical Reactions Analysis

3-(Thietan-3-ylamino)butanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Thietan-3-ylamino)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thietan-3-ylamino)butanamide involves its interaction with specific molecular targets and pathways. The thietane ring’s strained structure makes it highly reactive, allowing it to interact with various biological molecules. This reactivity can lead to the inhibition or activation of enzymes and other proteins, affecting cellular processes .

Comparison with Similar Compounds

3-(Thietan-3-ylamino)butanamide can be compared with other sulfur-containing heterocycles such as thiiranes and thiophenes. While thiiranes are three-membered rings and thiophenes are five-membered rings, thietanes occupy a unique position as four-membered rings. This unique structure imparts distinct chemical properties and reactivity, making this compound valuable for specific applications .

Similar compounds include:

Properties

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

3-(thietan-3-ylamino)butanamide

InChI

InChI=1S/C7H14N2OS/c1-5(2-7(8)10)9-6-3-11-4-6/h5-6,9H,2-4H2,1H3,(H2,8,10)

InChI Key

GZFXXPJZYVNLNY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)NC1CSC1

Origin of Product

United States

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